Flt3/chk1-IN-2 is a dual inhibitor targeting the FMS-like tyrosine kinase 3 and checkpoint kinase 1 pathways, which are critical in various hematological malignancies, particularly acute myeloid leukemia. The compound is designed to address the resistance mechanisms observed in cancers harboring mutations in the Flt3 gene, especially the internal tandem duplication mutation (Flt3-ITD). This compound has shown promise in preclinical studies for its ability to inhibit tumor cell proliferation and enhance the efficacy of existing chemotherapeutic agents.
Flt3/chk1-IN-2 is classified as a small molecule inhibitor. Its development stems from a series of studies aimed at discovering potent inhibitors that can selectively target Flt3 and chk1 pathways without significant off-target effects. The compound has been synthesized through various chemical methodologies, demonstrating notable activity against cell lines with Flt3 mutations, including MV4-11 cells, which are commonly used in research to model acute myeloid leukemia.
The synthesis of Flt3/chk1-IN-2 involves several key steps:
Technical details of the synthesis process often involve careful control of reaction conditions, such as temperature and solvent choice, to optimize product formation and minimize by-products .
Flt3/chk1-IN-2 features a complex molecular structure that includes a pyrimidine core, which is crucial for its binding affinity to both Flt3 and chk1 proteins. The structural data indicate that the compound forms multiple hydrogen bonds with key residues in the active sites of these kinases, enhancing its inhibitory potency. The molecular docking studies reveal interactions with residues such as Cys87 in chk1 and Cys694 in Flt3, which are critical for its mechanism of action .
The chemical reactivity of Flt3/chk1-IN-2 is characterized by its ability to undergo specific interactions with the active sites of Flt3 and chk1. The compound exhibits competitive inhibition against ATP binding sites within these kinases. Detailed kinetic studies have shown that it can significantly reduce phosphorylation levels of downstream effectors like STAT5 and ERK at nanomolar concentrations, indicating a strong inhibitory effect on both pathways .
Flt3/chk1-IN-2 operates primarily through competitive inhibition of the ATP-binding sites on both Flt3 and chk1 kinases. Upon binding, it prevents the phosphorylation of critical signaling molecules involved in cell proliferation and survival pathways. This inhibition leads to reduced activity of downstream signaling cascades such as PI3K/Akt and MAPK pathways, ultimately resulting in increased apoptosis in cancer cells harboring Flt3 mutations . The compound also enhances the sensitivity of these cells to conventional chemotherapy agents by disrupting their DNA damage response mechanisms.
Flt3/chk1-IN-2 exhibits several notable physical properties:
Chemical properties include its ability to form stable complexes with target kinases, which is essential for its function as an inhibitor .
Flt3/chk1-IN-2 serves several important roles in scientific research:
FMS-like tyrosine kinase 3 (FLT3) mutations represent one of the most prevalent molecular alterations in acute myeloid leukemia (AML), occurring in approximately 25-30% of newly diagnosed adult patients. Among these, internal tandem duplication (ITD) mutations within the juxtamembrane domain (FLT3-ITD) constitute the majority (≈70-80%) of FLT3 abnormalities [2] [4] [6]. These mutations cause constitutive ligand-independent activation of the FLT3 receptor tyrosine kinase, leading to aberrant activation of critical downstream signaling pathways including STAT5, RAS/MAPK, and PI3K/AKT [2] [6]. The resultant signaling cascade promotes uncontrolled proliferation, impaired differentiation, and enhanced survival of leukemic blasts through multiple mechanisms:
Clinically, FLT3-ITD mutations are associated with aggressive disease phenotypes characterized by high leukocyte counts, increased bone marrow blast percentages, elevated relapse rates, and reduced overall survival [4] [9]. The European LeukemiaNet (ELN) 2022 guidelines classify FLT3-ITD AML as intermediate-risk due to the availability of targeted therapies, though outcomes remain suboptimal due to therapeutic resistance [6] [9].
Table 1: Characteristics of FLT3 Mutation Subtypes in AML [2] [4] [6]
Mutation Type | Prevalence in AML | Domain Affected | Functional Impact | Clinical Significance |
---|---|---|---|---|
ITD | 20-30% | Juxtamembrane (JM) | Ligand-independent dimerization, constitutive activation | High relapse risk, poor OS, intermediate-risk per ELN 2022 |
TKD (D835) | 5-10% | Tyrosine kinase domain (TKD) | Altered kinase activation loop | Prognostic relevance controversial; may confer resistance to Type II inhibitors |
Non-canonical JM | 3-5% | Juxtamembrane domain | Similar to ITD mutations | Poorly defined response to FLT3 inhibitors |
Checkpoint kinase 1 (CHK1) is a serine/threonine kinase that functions as a central coordinator of the DNA damage response (DDR) network and cell cycle checkpoints. Its activation occurs primarily in response to replication stress and DNA damage, where it phosphorylates downstream effectors to halt cell cycle progression, stabilize replication forks, and facilitate DNA repair [1] [3] [10]. In FLT3-ITD-driven AML, CHK1 assumes a critical oncogenic role through several interconnected mechanisms:
High CHK1 expression correlates with adverse clinical outcomes in AML. Patients with elevated CHK1 levels exhibit significantly shorter overall survival (OS) and disease-free survival (DFS) compared to those with low expression [5]. This prognostic impact is particularly pronounced in FLT3-ITD AML, where CHK1 overexpression serves as a biomarker of aggressive disease and therapeutic resistance.
Figure: Proposed Mechanism of CHK1 Epigenetic Upregulation by FLT3-ITDFLT3-ITD → Recruits p300 → H3K27 acetylation at CHK1 promoter → Enhanced CHK1 transcription → Elevated CHK1 protein → DDR/cell cycle activation → Leukemic cell survival
Despite the clinical success of FLT3 inhibitors (FLT3i) like midostaurin and gilteritinib, adaptive and acquired resistance remains a major therapeutic challenge in FLT3-ITD AML. Resistance mechanisms include activation of compensatory survival pathways, acquisition of kinase domain mutations, and epigenetic rewiring that sustains proliferation despite FLT3 suppression [1] [6] [10]. Dual inhibition of FLT3 and CHK1 emerges as a rational strategy to overcome these limitations through synergistic molecular interactions:
Preclinical studies demonstrate compelling synergy between FLT3 and CHK1 inhibitors. For instance, the dual FLT3/CHK1 inhibitor compound 30 (a representative compound in the FLT3/CHK1-IN-2 class) exhibits potent anti-leukemic activity:
Table 2: Preclinical Evidence Supporting FLT3/CHK1 Dual Inhibition in AML [1] [3] [5]
Dual-Targeting Approach | Key Molecular Mechanisms | In Vitro Outcomes | In Vivo Outcomes | Impact on Resistance |
---|---|---|---|---|
FLT3i + CHK1i Combination | Suppression of p-FLT3, p-STAT5; increased γH2AX; p53 activation | Synergistic cytotoxicity (CI<0.3); reduced colony formation | Prolonged survival; decreased leukemia burden | Overcomes adaptive resistance from CHK1 upregulation |
Dual FLT3/CHK1 inhibitor (e.g., compound 30) | Downregulation of c-Myc; activation of p53 pathway; DNA damage accumulation | Selective killing of FLT3-ITD cells; cell cycle arrest | Reduced tumor growth; favorable pharmacokinetics (T1/2 >12h) | Targets acquired resistance clones with enhanced replication stress |
Epigenetic agents + CHK1i | Inhibition of FLT3-ITD-mediated CHK1 transcription | Enhanced apoptosis in primary AML blasts | Not reported | Sensitizes to JQ1/C646 in FLT3-ITD models |
Emerging strategies include combining dual inhibitors with epigenetic modulators. For example, JQ1 (BET inhibitor) or C646 (p300 inhibitor) synergizes with CHK1 blockade by counteracting FLT3-ITD-driven epigenetic upregulation of CHK1 [5]. This multi-pronged approach demonstrates the potential of integrated pathway inhibition to achieve durable responses in high-risk FLT3-ITD AML.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7